molecular formula C14H21N7O3 B7773507 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester CAS No. 311314-86-0

1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester

Cat. No. B7773507
M. Wt: 335.36 g/mol
InChI Key: QHACGIFDGCBLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C14H21N7O3 and its molecular weight is 335.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester' involves the reaction of 4-amino-3-nitro-furazan with 1-azido-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester, followed by reduction of the nitro group to an amino group and subsequent deprotection of the azide group to yield the final product.

Starting Materials
4-amino-3-nitro-furazan, 1-azido-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl este

Reaction
Step 1: Reaction of 4-amino-3-nitro-furazan with 1-azido-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester in the presence of a suitable catalyst to yield the corresponding azide intermediate., Step 2: Reduction of the nitro group in the azide intermediate using a suitable reducing agent to yield the corresponding amino intermediate., Step 3: Deprotection of the azide group in the amino intermediate using a suitable deprotecting agent to yield the final product, 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester.

properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O3/c1-2-23-14(22)11-10(9-20-7-5-3-4-6-8-20)21(19-16-11)13-12(15)17-24-18-13/h2-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHACGIFDGCBLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901109567
Record name Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(hexahydro-1H-azepin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester

CAS RN

311314-86-0
Record name Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(hexahydro-1H-azepin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=311314-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(hexahydro-1H-azepin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901109567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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